molecular formula C13H20N2O2 B2383280 3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one CAS No. 2470437-17-1

3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2383280
CAS No.: 2470437-17-1
M. Wt: 236.315
InChI Key: SNKOJWOGEGTRLV-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a unique structure that combines elements of pyridine and pyrimidine rings.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

Biological Activity

3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that exhibits a unique structure combining elements of pyridine and pyrimidine rings. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables and relevant research findings.

  • Molecular Formula : C13H20N2O2
  • Molecular Weight : 236.32 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anti-inflammatory, and neuroprotective effects. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various tetrahydropyrido derivatives. The results indicated that compounds with structural similarities to this compound demonstrated moderate to excellent bactericidal effects against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AModerateWeak
Compound BStrongModerate
This compoundTBDTBD

Neuroprotective Effects

The neuroprotective potential of similar compounds has been explored through in vitro studies. These studies suggest that the compound may inhibit acetylcholinesterase activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's.

Case Study: Acetylcholinesterase Inhibition

In a study conducted by Varadaraju et al., various piperazine derivatives were screened for their ability to inhibit human acetylcholinesterase. The results indicated that certain derivatives showed significant binding affinity at both peripheral anionic and catalytic sites.

CompoundIC50 (µM)Binding Affinity
Piperazine Derivative K12.5High
Piperazine Derivative S115.0Moderate
This compoundTBDTBD

Additional Biological Activities

Preliminary studies have also suggested that this compound may exhibit anti-inflammatory properties. The mechanism is hypothesized to involve the modulation of pro-inflammatory cytokines.

Properties

IUPAC Name

3-(2-ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-17-9-7-11-10(2)14-12-6-4-5-8-15(12)13(11)16/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKOJWOGEGTRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=C(N=C2CCCCN2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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